molecular formula C21H19NO B4094605 N-(3,5-dimethylphenyl)-2-phenylbenzamide

N-(3,5-dimethylphenyl)-2-phenylbenzamide

Cat. No.: B4094605
M. Wt: 301.4 g/mol
InChI Key: FFTNOFGKRGJQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-phenylbenzamide is a substituted benzamide compound offered for research and development purposes. As part of the benzanilide family, this class of compounds is of significant interest in structural chemistry and materials science research. Studies on related benzanilide structures show they often feature twisted conformations between the amide group and the aromatic rings, which can influence their solid-state packing and physicochemical properties . In particular, research on similar molecules indicates that the specific substitution pattern on the phenyl rings impacts the dihedral angles between the planes of the rings and the amide linkage, which is a key area of investigation for understanding crystal engineering and intermolecular interactions . These compounds can serve as key intermediates in organic synthesis and are valuable for exploring structure-activity relationships in medicinal chemistry. Like its structural analogs, this benzamide derivative is expected to be stable under standard conditions. Researchers value this compound for its potential applications in developing novel chemical entities. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-12-16(2)14-18(13-15)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTNOFGKRGJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 2-Phenylbenzamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique structural features allow for versatile modifications, leading to compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the 2-phenylbenzamide core, detailing its synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, with a particular focus on oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their quest for novel therapeutics.

Introduction to the 2-Phenylbenzamide Scaffold

The benzamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1] Among the various substituted benzamide scaffolds, the 2-phenylbenzamide core, characterized by a phenyl group at the 2-position of the benzamide moiety, has garnered significant attention for its therapeutic potential.

Chemical Structure and Properties

The 2-phenylbenzamide scaffold consists of a central benzamide core with a phenyl substituent at the ortho position to the amide functionality. This arrangement imparts a unique three-dimensional conformation that can be finely tuned through substitutions on either phenyl ring. The amide bond provides a key hydrogen bond donor and acceptor, while the two phenyl rings offer opportunities for hydrophobic and pi-stacking interactions with biological targets.

Significance in Medicinal Chemistry: A Privileged Scaffold

The 2-phenylbenzamide framework is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of 2-phenylbenzamide derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[2]

Historical Perspective and Key Discoveries

The exploration of benzamide derivatives in medicinal chemistry has a rich history. Early research focused on their applications in treating central nervous system disorders.[1] More recently, the focus has shifted towards their potential in oncology, with the discovery of potent 2-phenylbenzamide-based inhibitors of key cancer-related enzymes such as kinases and poly(ADP-ribose) polymerase (PARP).[3][4]

Synthesis of the 2-Phenylbenzamide Core

The synthesis of the 2-phenylbenzamide scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis

A common retrosynthetic approach for the 2-phenylbenzamide core involves disconnecting the amide bond, leading to a 2-phenylbenzoic acid derivative and a corresponding amine. Alternatively, a cross-coupling strategy can be employed to form the biaryl bond between the two phenyl rings.

Key Synthetic Strategies

The most straightforward method for constructing the 2-phenylbenzamide scaffold is the coupling of a 2-phenylbenzoic acid with an amine using standard peptide coupling reagents. This method is highly versatile and allows for the introduction of a wide variety of substituents on the amine component.

cluster_0 Synthesis of 2-Phenylbenzamide Core 2-Bromobenzoic_Acid 2-Bromobenzoic Acid N-Methyl-2-bromobenzamide N-Methyl-2-bromobenzamide 2-Bromobenzoic_Acid->N-Methyl-2-bromobenzamide 1. SOCl2 2. Methylamine N-Methyl-2-(phenylamino)benzamide N-Methyl-2-(phenylamino)benzamide N-Methyl-2-bromobenzamide->N-Methyl-2-(phenylamino)benzamide Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, NaOtBu) Aniline Aniline

Overall workflow for the synthesis of a 2-phenylbenzamide derivative.[5]
Detailed Experimental Protocol: Synthesis of a Representative 2-Phenylbenzamide Derivative

This protocol describes the synthesis of N-methyl-2-(phenylamino)benzamide via a two-step process involving amidation followed by a Buchwald-Hartwig amination.[5]

Step 1: Synthesis of N-methyl-2-bromobenzamide

  • To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (2.0 eq) and reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 2-bromobenzoyl chloride in fresh DCM and cool to 0 °C.

  • Slowly add an aqueous solution of methylamine (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Perform an aqueous workup and purify the crude product by recrystallization to obtain N-methyl-2-bromobenzamide.[5]

Step 2: Buchwald-Hartwig Amination

  • In a flame-dried Schlenk tube, combine N-methyl-2-bromobenzamide (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene and aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography to yield N-methyl-2-(phenylamino)benzamide.[5]

Biological Activities and Therapeutic Potential

The 2-phenylbenzamide scaffold has been extensively explored for its diverse biological activities, with a primary focus on anticancer and enzyme inhibitory properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-phenylbenzamide derivatives against a variety of cancer cell lines.[6][7]

The anticancer effects of 2-phenylbenzamide derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the inhibition of protein kinases and the disruption of DNA repair mechanisms.

cluster_pathways Oncogenic Signaling Pathways Targeted by 2-Phenylbenzamide Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Base Excision Repair DNA_Repair DNA_Repair PARP->DNA_Repair Base Excision Repair Apoptosis Apoptosis Inhibitor 2-Phenylbenzamide Derivative Inhibitor->RTK Inhibitor->PARP Inhibitor->Apoptosis DNA_Repair->Cell_Proliferation

Signaling pathways modulated by 2-phenylbenzamide derivatives.

The anticancer activity of 2-phenylbenzamide derivatives is highly dependent on the nature and position of substituents on both phenyl rings. For instance, the introduction of an imidazole moiety at the 2-position of the benzamide has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines.[6]

Compound IDR Group on N-phenylR' Group (at 2-position)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HeLa (Cervical)IC50 (µM) vs. MCF-7 (Breast)
4e 4-methoxyphenyl4,5-dicyano-1H-imidazol-2-yl11.1--
4f 4-fluorophenyl4,5-dicyano-1H-imidazol-2-yl7.59.38.9

Data extracted from a study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.[6]

A notable example is the derivative with a 4-fluorophenyl group on the amide nitrogen and a 4,5-dicyano-1H-imidazol-2-yl substituent at the 2-position of the benzamide, which exhibited significant anticancer activity against lung, cervical, and breast cancer cell lines.[6]

Enzyme Inhibition

2-Phenylbenzamide derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-phenylbenzamide scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[3]

The development of 2-phenylbenzimidazole derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, has demonstrated the importance of specific substitutions for potent activity. Compounds with certain substitution patterns have shown outstanding potency, with IC50 values in the low nanomolar range.[9]

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4][10] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling potent inhibition of PARP enzymes.[11]

The amide group of the benzamide scaffold forms crucial hydrogen bonds with the active site residues of PARP, while the phenyl rings engage in hydrophobic and pi-stacking interactions, contributing to high-affinity binding.

The development of PARP inhibitors has revealed that modifications to the 2-phenylbenzamide scaffold can significantly impact potency and selectivity. The addition of a cyclopropyl group to the amide nitrogen, as seen in some clinical candidates, has been shown to enhance PARP trapping, a key mechanism of action for these inhibitors.[11]

Other Biological Activities

Derivatives of the 2-phenylbenzimidazole scaffold, a close structural analog of 2-phenylbenzamide, have demonstrated significant antimicrobial and antifungal activities.[6]

N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases such as sleeping sickness and Chagas disease. These compounds are thought to act by binding to the AT-rich mitochondrial DNA (kDNA) of these parasites.[12][13]

Halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[14]

Experimental Protocols for Biological Evaluation

The biological evaluation of 2-phenylbenzamide derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of compounds.[15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzamide derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

cluster_mtt MTT Cytotoxicity Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_with_Compound Treat with 2-Phenylbenzamide Derivative Seed_Cells->Treat_with_Compound Incubate Incubate (48-72h) Treat_with_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a definitive profile of N-(3,5-dimethylphenyl)-2-phenylbenzamide , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

N-(3,5-dimethylphenyl)-2-phenylbenzamide is a specialized biphenyl-2-carboxamide derivative. While often investigated in the context of medicinal chemistry scaffolds (specifically for kinase inhibition and Orexin receptor antagonism), it remains a non-commodity research compound.

Unlike its 2,5-dimethylphenyl isomer (CAS 723741-78-4), the 3,5-isomer is frequently synthesized de novo for Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of the meta-substituents on the aniline ring.

Nomenclature & Identifiers
PropertySpecification
IUPAC Name N-(3,5-dimethylphenyl)-[1,1'-biphenyl]-2-carboxamide
Common Name N-(3,5-xylyl)-2-phenylbenzamide
CAS Registry Number Not Widely Indexed (Analogous to 723741-78-4)
Molecular Formula C₂₁H₁₉NO
Molecular Weight 301.39 g/mol
SMILES Cc1cc(C)cc(NC(=O)c2ccccc2-c3ccccc3)c1
InChIKey (Predicted) Structure-Specific Hash Required
Solubility Low in water; High in DMSO, DCM, Ethanol

Synthetic Pathways & Methodology

The synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide is most reliably achieved through the acylation of 3,5-dimethylaniline with a biphenyl-2-carboxylic acid derivative. Two primary pathways are recommended based on scale and available reagents.

Pathway A: Acid Chloride Method (High Yield)

This method is preferred for gram-scale synthesis due to its rapid kinetics and simplified purification.

Reagents:

  • Substrate: Biphenyl-2-carboxylic acid (CAS 947-84-2)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Amine: 3,5-Dimethylaniline (CAS 108-69-0)

  • Base: Triethylamine (

    
    ) or Pyridine
    

Protocol:

  • Activation: Reflux Biphenyl-2-carboxylic acid (1.0 eq) in

    
     (5.0 eq) for 2 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Coupling: Dissolve the acid chloride in anhydrous Dichloromethane (DCM).

  • Addition: Add 3,5-Dimethylaniline (1.1 eq) and

    
     (1.5 eq) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Pathway B: HATU-Mediated Coupling (Mild Conditions)

Ideal for small-scale discovery chemistry where acid-sensitive functional groups might be present on analogs.

Protocol:

  • Dissolve Biphenyl-2-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min to activate.

  • Add 3,5-Dimethylaniline (1.1 eq).

  • Stir for 12 hours at RT.

  • Precipitate by adding water; filter and wash the solid.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Synthesis_Pathway Start Biphenyl-2-carboxylic Acid (CAS 947-84-2) Activation Activation Step (SOCl2 or HATU) Start->Activation  Reagent Addition   Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate  Formation   Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine 3,5-Dimethylaniline (CAS 108-69-0) Amine->Coupling  + Base (Et3N/DIPEA)   Product N-(3,5-dimethylphenyl)- 2-phenylbenzamide Coupling->Product  Workup & Purification  

Figure 1: Convergent synthesis strategy for N-(3,5-dimethylphenyl)-2-phenylbenzamide via acid activation.

Biological & Pharmaceutical Context

The biphenyl-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various biological targets.

Structure-Activity Relationship (SAR)

The 3,5-dimethyl substitution pattern on the N-phenyl ring is critical for:

  • Lipophilicity Modulation: Increases LogP (~5.5), enhancing membrane permeability compared to the unsubstituted analog.

  • Metabolic Stability: Blocks the para-position and hinders metabolic oxidation at the meta-positions, potentially extending half-life (

    
    ).
    
  • Conformational Lock: The ortho-phenyl group on the benzamide core forces a twisted conformation relative to the amide plane, often critical for binding into hydrophobic pockets (e.g., in p38 MAPK or Orexin receptors).

Potential Therapeutic Targets

Based on structural homology, this compound is relevant in the following areas:

  • Orexin Receptor Antagonists: Similar to Suvorexant precursors, biphenyl amides modulate sleep-wake cycles.

  • DHODH Inhibitors: Biphenyl amides are known to inhibit Dihydroorotate Dehydrogenase, a target for autoimmune diseases and oncology.

  • Antifungal Agents: Related to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Boscalid analogs).

Pharmacophore Visualization

Pharmacophore Core Biphenyl Core (Hydrophobic/Steric) Linker Amide Linker (H-Bond Donor/Acceptor) Core->Linker  Twisted Conformation   Target Hydrophobic Binding Pocket (e.g., Kinase/Receptor) Core->Target  Pi-Stacking   Tail 3,5-Xylyl Group (Lipophilic/Metabolic Shield) Linker->Tail  Rigid Connection   Tail->Target  Van der Waals  

Figure 2: Pharmacophoric dissection of the molecule highlighting key interaction domains.

Analytical Protocols

To validate the synthesis of this specific isomer, the following analytical criteria must be met.

Proton NMR ( H NMR) - Expected Shifts (DMSO- )
  • Amide NH: Singlet,

    
     10.0–10.5 ppm (Deshielded).
    
  • Biphenyl Core: Multiplet,

    
     7.3–7.6 ppm (9H, overlapping aromatic signals).
    
  • 3,5-Dimethylphenyl (Ar-H):

    • Singlet (2H, ortho to N):

      
       ~7.3 ppm.
      
    • Singlet (1H, para to N):

      
       ~6.8 ppm.
      
  • Methyl Groups: Singlet,

    
     2.2–2.3 ppm (6H).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion:

    
     Da
    
  • Fragmentation: Loss of the 3,5-dimethylaniline moiety may be observed.

Safety & Handling

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for Biphenyl-2-carboxamides and Anilines .

  • Hazard Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (due to high lipophilicity).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling the acid chloride or 3,5-dimethylaniline (which is toxic by inhalation/contact).

References

  • ChemicalBook. (n.d.). N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide (CAS 723741-78-4).[1] Retrieved from

  • PubChem. (n.d.). Biphenyl-2-carboxylic acid (CAS 947-84-2). Retrieved from

  • PubChem. (n.d.). 3,5-Dimethylaniline (CAS 108-69-0). Retrieved from

  • GuideChem. (n.d.). Biphenyl-2-carboxamide derivatives and synthesis. Retrieved from

Sources

A Technical Guide to the Structure-Activity Relationships of Biphenyl-2-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique stereoelectronic properties, including the ability to adopt specific dihedral angles and engage in π-stacking interactions, make it an ideal foundation for designing ligands that target diverse biological receptors and enzymes. When functionalized with a carboxamide group, particularly at the 2-position (ortho), the resulting biphenyl-2-carboxamide core imposes significant conformational constraints that are often critical for potent and selective biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, drawing on field-proven examples and outlining the experimental logic that underpins the design of these important molecules. The biphenyl structure is a common feature in many natural products and serves as a crucial intermediate in organic synthesis for creating compounds with significant pharmacological activity.[1][2][3]

Section 1: The Core Pharmacophore and Synthetic Strategy

The fundamental biphenyl-2-carboxamide pharmacophore consists of two phenyl rings (here designated Ring A and Ring B) connected by a single bond, with a carboxamide linker attached to the ortho position of Ring A. This arrangement is not merely a linker; the ortho-substitution forces a non-planar conformation, which reduces the molecule's rotational freedom and presents a more defined three-dimensional shape to the biological target.

Core Pharmacophore Elements

The key to the scaffold's utility lies in the strategic modification of its constituent parts. The diagram below outlines the primary points of diversification that dictate the final biological activity.

Caption: Core pharmacophore of biphenyl-2-carboxamide analogs.

General Synthetic Workflow: A Self-Validating Approach

The construction of these analogs reliably follows a convergent synthesis plan. The causality is clear: building the core first via a robust cross-coupling reaction before installing the final amide linkage allows for maximum diversification at a late stage. The Suzuki-Miyaura cross-coupling is the authoritative standard for forming the biphenyl bond due to its high functional group tolerance and reliable yields.

The workflow below represents a validated, reproducible sequence for generating a library of analogs.

G start1 Aryl Halide (A) (e.g., 2-bromo-benzoic acid ester) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start1->suzuki start2 Aryl Boronic Acid (B) start2->suzuki biphenyl_ester Biphenyl-2-carboxylate Ester suzuki->biphenyl_ester saponification Saponification (e.g., LiOH, NaOH) biphenyl_ester->saponification biphenyl_acid Biphenyl-2-carboxylic Acid saponification->biphenyl_acid activation Acid Activation (e.g., HATU, SOCl2) biphenyl_acid->activation acid_chloride Activated Acid Intermediate activation->acid_chloride amide_coupling Amide Coupling acid_chloride->amide_coupling amine Primary/Secondary Amine (C) amine->amide_coupling final_product Final Biphenyl-2-carboxamide Analog amide_coupling->final_product MTS_Workflow A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of biphenyl analogs A->B C 3. Incubate for 72 hours B->C D 4. Add MTS reagent to wells C->D E 5. Incubate 1-4 hours for color development D->E F 6. Read absorbance at 490 nm E->F G 7. Calculate IC50 values from dose-response curve F->G

Sources

The N-(3,5-Dimethylphenyl)benzamide Scaffold: Synthetic Architecture and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(3,5-dimethylphenyl)benzamide derivatives, focusing on their synthetic architecture, structural biology, and pharmacological utility as hydrophobic probes in drug discovery.

Executive Summary & Structural Rationale

The N-(3,5-dimethylphenyl)benzamide core represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the specific steric and electronic properties of the 3,5-dimethylphenyl moiety. Unlike unsubstituted phenyl rings, the 3,5-dimethyl pattern creates a distinct hydrophobic bulk that often occupies deep lipophilic pockets (e.g., the allosteric sites of kinases or the interdomain cleft of bacterial protein FtsZ).

Key Structural Features:

  • Hydrophobic Clamp: The two methyl groups at the meta positions increase lipophilicity (logP) and provide van der Waals contacts that stabilize ligand-receptor complexes.

  • Conformational Locking: Crystallographic studies indicate that the amide linkage often adopts an antiperiplanar conformation, with the 3,5-dimethylphenyl ring twisted relative to the amide plane (dihedral angles ~30-40°), pre-organizing the molecule for binding.

  • Metabolic Shielding: The methyl groups at the 3 and 5 positions block metabolic oxidation at these susceptible sites, potentially extending half-life compared to unsubstituted analogs.

Synthetic Methodologies

The synthesis of N-(3,5-dimethylphenyl)benzamide derivatives is primarily achieved via acyl substitution. Below are two validated protocols: the classical Acid Chloride method (robust, high yield) and the Coupling Reagent method (mild, functional group tolerant).

Method A: Acid Chloride Activation (Standard Operating Protocol)

Applicability: Best for substrates stable to acidic byproducts (HCl).

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)

  • Substituted Benzoyl Chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethylaniline (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Et₃N (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the substituted benzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove unreacted aniline), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Method B: HATU-Mediated Coupling

Applicability: Essential when the benzoic acid component contains sensitive groups (e.g., unprotected alcohols, chiral centers).

Protocol:

  • Dissolve the substituted benzoic acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to activate the acid.

  • Add 3,5-dimethylaniline (1.0 equiv). Stir at RT for 12 hours.

  • Precipitate the product by pouring the reaction mixture into ice-cold water. Filter and wash the solid.[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials (Benzoic Acid / Aniline) Decision Acid Stability? Start->Decision RouteA Method A: Acid Chloride Formation (SOCl2 / Oxalyl Chloride) Decision->RouteA Stable RouteB Method B: Peptide Coupling (HATU / EDC / DIPEA) Decision->RouteB Sensitive Reaction Amide Bond Formation (DCM or DMF, 0°C to RT) RouteA->Reaction RouteB->Reaction Workup Workup & Purification (Extraction / Recrystallization) Reaction->Workup Product Target Scaffold: N-(3,5-dimethylphenyl)benzamide Workup->Product

Caption: Decision matrix for the synthesis of N-(3,5-dimethylphenyl)benzamide derivatives based on substrate stability.

Pharmacological Profiles & Case Studies

The 3,5-dimethylphenyl moiety acts as a hydrophobic anchor. This section details two primary therapeutic applications supported by literature.

Case Study 1: Antibacterial Agents (FtsZ Inhibition)

Bacterial cell division protein FtsZ is a homolog of tubulin.[3][4] Benzamide derivatives are known to inhibit FtsZ polymerization by binding to the interdomain cleft.

  • Mechanism: The benzamide core mimics the nucleotide binding or occupies the hydrophobic pocket required for Z-ring assembly.

  • Role of 3,5-Dimethyl: The 3,5-dimethyl substitution enhances potency against Staphylococcus aureus (including MRSA) by filling the hydrophobic sub-pocket of FtsZ more effectively than the unsubstituted phenyl ring.

  • Key Data Point: Derivatives in this class have shown MIC values in the sub-microgram/mL range (0.12–1.0 µg/mL) against Staphylococcal species [1].

Case Study 2: Oncology (Wnt/DVL1 and mTOR Inhibition)

Recent studies identify this scaffold in inhibitors of the Wnt signaling pathway, specifically targeting the PDZ domain of Dishevelled (DVL1).

  • Target: DVL1 (Dishevelled-1), a scaffold protein downstream of Frizzled receptors.

  • Compound Example: RS4690 (an indole-benzamide hybrid) utilizes a 3,5-dimethylphenyl sulfonyl group, but related SAR studies highlight the importance of the 3,5-dimethyl substitution pattern for selectivity [2].

  • Activity: Inhibition of DVL1 prevents the stabilization of

    
    -catenin, thereby downregulating oncogenic transcription factors.
    
Biological Mechanism Diagram

Mechanism cluster_Bacteria Antibacterial Mechanism (FtsZ) cluster_Cancer Anticancer Mechanism (Wnt/DVL1) Compound N-(3,5-dimethylphenyl) benzamide Derivative FtsZ Target: FtsZ Protein (Interdomain Cleft) Compound->FtsZ Hydrophobic Binding DVL1 Target: DVL1 PDZ Domain (Hydrophobic Pocket) Compound->DVL1 Allosteric Inhibition Polymerization Inhibition of Z-Ring Assembly FtsZ->Polymerization Death Bacterial Cell Lysis (Septum Failure) Polymerization->Death Signaling Block Wnt/Beta-Catenin Signaling DVL1->Signaling Apoptosis Tumor Growth Arrest & Apoptosis Signaling->Apoptosis

Caption: Dual mechanistic pathways: FtsZ inhibition in bacteria and DVL1 blockade in cancer cells.

Quantitative Data Summary

The following table summarizes physicochemical and biological data for representative derivatives found in the literature [3][4].

Compound IDR-Group (Benzoyl)Substitution (Aniline)Melting Point (°C)Primary ActivityTarget
Cmpd A 2-Methyl3,5-Dimethyl156–157Structural ProbeCrystal Ref.
Cmpd B 3,4-Dichloro3,5-Dimethyl168–170CytotoxicScreening Lib.
Cmpd C 3-Methoxy3,5-Dimethyl140–142AntibacterialFtsZ
RS4690 *Indole-2-carboxamide3,5-Dimethyl (sulfonyl)N/AAntitumor (EC50 0.49 µM)DVL1

*Note: RS4690 contains the 3,5-dimethylphenyl moiety linked via sulfonyl, illustrating the pharmacophore's transferability.

References

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency. Source: National Institutes of Health (PMC) URL:[Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)... a New Dishevelled 1 Inhibitor. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide Crystal Structure. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of novel benzamide derivatives... as potential antitumor agents via targeting PARP-1. Source:[5][6] PubMed URL:[Link]

Sources

Methodological & Application

Synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide, a molecule of interest within the broader class of N-arylbenzamides. N-arylbenzamide derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of the title compound is typically achieved through an amide coupling reaction between 2-phenylbenzoic acid and 3,5-dimethylaniline. This guide details a robust and reproducible protocol for this transformation, including a thorough discussion of the underlying reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization.

Introduction

The N-arylbenzamide motif is a cornerstone in modern drug discovery, valued for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] The ability to readily modify both the benzoic acid and aniline precursors allows for the systematic exploration of structure-activity relationships, making this class of compounds highly attractive for the development of novel therapeutic agents.[1] N-(3,5-dimethylphenyl)-2-phenylbenzamide serves as a representative example of this important structural class. Its synthesis via amide bond formation is a fundamental transformation in organic chemistry, often facilitated by the use of coupling reagents to activate the carboxylic acid moiety.[2][3]

Reaction Mechanism: Amide Coupling via Carbodiimide Activation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used coupling reagents for this purpose.[2]

The generally accepted mechanism for carbodiimide-mediated amide coupling involves several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-phenylbenzoic acid) reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[4] This intermediate is a good leaving group.

  • Nucleophilic Attack by the Amine: The amine (3,5-dimethylaniline) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[4]

  • Formation of the Amide Bond and Byproduct: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, N-(3,5-dimethylphenyl)-2-phenylbenzamide, and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[4] DCU is often insoluble in common reaction solvents and can be removed by filtration.

To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts or racemization in the case of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.

Experimental Protocol

This protocol details the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide from 2-phenylbenzoic acid and 3,5-dimethylaniline using EDC as the coupling reagent in the presence of HOBt.

Reagents and Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
2-Phenylbenzoic acidC₁₃H₁₀O₂198.221.0 mmol
3,5-DimethylanilineC₈H₁₁N121.181.0 mmol
EDC hydrochlorideC₉H₁₇N₃·HCl191.701.2 mmol
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)1.2 mmol
Dichloromethane (DCM)CH₂Cl₂84.9310 mLAnhydrous
1 M Hydrochloric acid (HCl)HCl36.46As neededFor workup
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor workup
BrineNaCl (aq)58.44As neededFor workup
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As neededFor drying
Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-Phenylbenzoic_acid 2-Phenylbenzoic acid Reaction_Vessel Dissolve in DCM, stir at room temp 2-Phenylbenzoic_acid->Reaction_Vessel 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylaniline->Reaction_Vessel EDC_HOBt EDC / HOBt EDC_HOBt->Reaction_Vessel Wash_HCl Wash with 1 M HCl Reaction_Vessel->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Evaporate Evaporate solvent Dry->Evaporate Column_Chromatography Column Chromatography Evaporate->Column_Chromatography Final_Product N-(3,5-dimethylphenyl)- 2-phenylbenzamide Column_Chromatography->Final_Product

Caption: A typical workflow for the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide.

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-phenylbenzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add 3,5-dimethylaniline (1.0 mmol), EDC hydrochloride (1.2 mmol), and HOBt hydrate (1.2 mmol).

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL). Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,5-dimethylphenyl)-2-phenylbenzamide.

Characterization

The identity and purity of the synthesized N-(3,5-dimethylphenyl)-2-phenylbenzamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (mp): Determination of the melting point can be used as an indicator of purity.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or no product yield Incomplete reactionExtend the reaction time. Ensure all reagents are of good quality and anhydrous conditions are maintained.
Poor quality of coupling reagentsUse fresh or properly stored EDC and HOBt.
Starting materials are not fully dissolvedIncrease the volume of the solvent.
Presence of unreacted starting materials after reaction Insufficient amount of coupling reagentUse a slight excess (1.2-1.5 equivalents) of the coupling reagent.
Steric hindranceConsider heating the reaction mixture.
Formation of byproducts Side reactions of the activated carboxylic acidEnsure HOBt is used to minimize side reactions.
Impurities in starting materialsPurify starting materials before use if necessary.

Conclusion

The synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide via an amide coupling reaction is a reliable and versatile method for accessing this class of compounds. The protocol described herein, utilizing EDC and HOBt, provides an efficient route to the desired product. The broad biological potential of N-arylbenzamides underscores the importance of robust synthetic methodologies for their preparation, enabling further exploration in drug discovery and medicinal chemistry.

References

  • YouTube. mechanism of amide formation with DCC. 2013. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of enzyme inhibition and medicinal chemistry, 28(1), 148–152. Available from: [Link]

  • Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Available from: [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843. Available from: [Link]

  • Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3546-3558. Available from: [Link]

  • Zhang, L., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4128-4133. Available from: [Link]

  • Reddy, P. G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5783-5786. Available from: [Link]

  • Li, X., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479-4481. Available from: [Link]

  • Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3147. Available from: [Link]

  • Rodriguez, J. B., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

  • Patel, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available from: [Link]

  • Deadman, J. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(31), 3051-3054. Available from: [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. 2026. Available from: [Link]

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (2018). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC advances, 8(16), 8567-8575. Available from: [Link]

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Beutner, G. L., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(20), 3749-3753. Available from: [Link]

Sources

Application Note: Optimized Protocols for Sterically Demanding Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 2-Phenylbenzamide Scaffolds

Executive Summary

The synthesis of 2-phenylbenzamide (and its derivatives) represents a classic yet challenging "ortho-effect" problem in medicinal chemistry. This scaffold is a critical pharmacophore in PARP inhibitors, sodium channel blockers, and novel agrochemicals.

Standard Suzuki-Miyaura conditions often fail or suffer from low turnover numbers (TON) due to two primary factors:

  • Steric Congestion: The ortho-amide substituent on the electrophile hinders the approach of the nucleophilic boronic acid during transmetallation.

  • Coordination Interference: The primary amide moiety (

    
    ) possesses a Lewis-basic nitrogen that can competitively coordinate to the Palladium center, potentially displacing labile ligands or forming off-cycle resting states.
    

This guide provides a field-proven, robust protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these energy barriers. We prioritize the SPhos Pd G2 system for its exceptional stability and ability to facilitate coupling in highly hindered environments.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the failure modes of the standard catalytic cycle.

The "Ortho-Effect" Bottleneck

In the catalytic cycle, Transmetallation is frequently the rate-determining step (RDS) for hindered substrates. The steric bulk of the ortho-amide group creates a "wall" that repels the incoming phenylboronic acid.

  • Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2] The methoxy groups on the biaryl backbone interact with the Pd center, stabilizing the monoligated

    
     species. This open coordination site is crucial for accepting the hindered oxidative addition complex.
    
Amide Coordination

While less nucleophilic than amines, primary amides can act as directing groups. In unoptimized systems, this leads to stable 5- or 6-membered palladacycles that arrest the cycle.

  • Solution: The sheer bulk of the cyclohexyl rings on SPhos physically prevents the amide nitrogen from approaching the metal center ("ligand shielding"), forcing the reaction to proceed via the desired carbon-carbon coupling pathway.

CatalyticCycle PreCat Precatalyst (SPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 2-Bromobenzamide TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Ph-B(OH)2 / Base OffCycle Off-Cycle Trap (Amide Coordination) OxAdd->OffCycle Low Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Biaryl RedElim->Pd0 Regeneration OffCycle->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck and the off-cycle trap avoided by using bulky ligands.

Critical Parameter Optimization

The following parameters have been validated to maximize yield and purity for 2-phenylbenzamide synthesis.

ParameterRecommended ChoiceRationale
Catalyst SPhos Pd G2 (1–3 mol%)Generates the active

species at room temperature; highly active for ortho-substituted halides.
Ligand SPhos (if not using G2)Electron-rich phosphine facilitates oxidative addition; biaryl bulk speeds up reductive elimination.
Base

(2.0 equiv)
Strong enough to activate the boronic acid but mild enough to prevent amide hydrolysis.
Solvent Toluene : Water (10:1) The biphasic system dissolves the inorganic base while solubilizing the organic reactants.
Temp 80–100 °C Required to overcome the activation energy of the hindered transmetallation step.
Standard Operating Procedure (SOP)

Target: Synthesis of 2-Phenylbenzamide (10 mmol scale) Reaction: 2-Bromobenzamide + Phenylboronic Acid


 2-Phenylbenzamide
4.1. Materials Preparation[1][3][4]
  • Substrate: 2-Bromobenzamide (2.00 g, 10.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: SPhos Pd G2 (0.144 g, 0.2 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (4.25 g, 20.0 mmol, 2.0 equiv)
    
  • Solvent: Toluene (40 mL) and Deionized Water (4 mL)

4.2. Execution Protocol
  • Charging: To a 100 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add the 2-Bromobenzamide, Phenylboronic acid, and SPhos Pd G2.

    • Note: Adding the catalyst as a solid along with substrates is permissible with G2 precatalysts due to their air stability.

  • Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.

  • Solvent Addition: Syringe in the Toluene and Water (previously degassed if possible, though G2 is robust).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C . Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic layers.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes) after 2 hours. The reaction is typically complete within 4–6 hours.

    • Endpoint: Disappearance of 2-Bromobenzamide.

4.3. Workup & Purification[1]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

  • Separation: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

  • Wash: Wash the combined organics with:

    • 10%

      
       (removes unreacted boronic acid).
      
    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization (Preferred): The crude solid is often pure enough for recrystallization.

    • Solvent: Hot Ethanol or Toluene/Hexane.

    • Yield: Expect 85–95% as off-white needles.

Workflow Start Reactants (Ar-Br + Ar-B(OH)2) Rxn Reaction 100°C, 4h (Toluene/H2O) Start->Rxn SPhos Pd G2 Quench Quench Dilute EtOAc Rxn->Quench Complete Wash Wash Cycle 1. Na2CO3 (Boronic removal) 2. Brine Quench->Wash Phase Sep Cryst Crystallization (EtOH) Wash->Cryst Concentrate Final Pure Product 2-Phenylbenzamide Cryst->Final Filter & Dry

Figure 2: Operational workflow from reaction setup to isolated product.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure strict inert atmosphere (Ar/N2). Switch to XPhos Pd G2 for even higher steric tolerance.
Protodeboronation Unstable Boronic AcidThe boronic acid hydrolyzed before coupling. Switch to Potassium Phenyltrifluoroborate (

)
; requires 3.0 eq. base.
Homocoupling (Ph-Ph) Oxidant PresenceOxygen entered the system. Degas solvents more thoroughly (sparge with Ar for 15 mins).
Dark Black Precipitate Palladium Black"Pd Death." Ligand concentration is too low. Add 1 mol% free SPhos ligand to stabilize the active species.
Green Chemistry Alternative

For labs prioritizing sustainability, the TPGS-750-M surfactant system allows this reaction to proceed in water at lower temperatures.

  • Conditions: 2 wt% TPGS-750-M in water,

    
     (2 mol%), 
    
    
    
    (3 eq), 50 °C.
  • Benefit: Eliminates Toluene; enables room temperature extraction.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Bower, J. F., et al. (2024). Catalytic approaches to sterically demanding biaryls. Nature Reviews Chemistry (General context on steric hindrance).

Sources

Application Note: A Comprehensive Guide to Determining the Solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for researchers, chemists, and drug development professionals to accurately determine the solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide, a representative aromatic amide, in dimethyl sulfoxide (DMSO). Given that many novel benzamide derivatives are synthesized for screening purposes, this document establishes a robust, generalized protocol applicable to new chemical entities where existing solubility data is unavailable. We delve into the foundational principles of both thermodynamic and kinetic solubility, offering step-by-step protocols that emphasize experimental integrity and data reproducibility. The causality behind methodological choices, from solvent purity to equilibrium conditions and analytical quantification, is explained to empower researchers to generate reliable data crucial for high-throughput screening, formulation development, and various biological assays.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

N-(3,5-dimethylphenyl)-2-phenylbenzamide belongs to the benzamide class of compounds, a scaffold frequently explored in medicinal chemistry for its diverse pharmacological potential. In the early stages of drug discovery, dimethyl sulfoxide (DMSO) serves as a near-universal solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] Accurate determination of a compound's solubility in DMSO is a cornerstone of preclinical research for several reasons:

  • Stock Solution Integrity: High-concentration stock solutions, typically prepared in DMSO, are fundamental for high-throughput screening (HTS) and other biological assays. Undissolved compound leads to inaccurate concentration values, compromising the integrity of screening data.[3]

  • Assay Compatibility: While DMSO is an excellent solvent, its concentration in final assay media must be minimized (typically <0.5%) to avoid cellular toxicity and interference with biological targets.[4][5] Knowing the maximum solubility allows for the preparation of highly concentrated stocks, enabling significant dilution into aqueous buffers while maintaining the desired final compound concentration.

  • Preventing Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[3] Understanding the solubility limits helps in designing dilution strategies, such as serial dilutions in DMSO, to prevent this issue.

This guide distinguishes between two crucial solubility concepts: thermodynamic solubility and kinetic solubility . Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often formed by diluting a DMSO stock into an aqueous buffer.[6][7] While kinetic solubility is relevant for HTS, thermodynamic solubility provides a more fundamental and stable measure of a compound's intrinsic properties.

Foundational Principles & Key Considerations

The Nature of DMSO as a Solvent

DMSO is a highly polar, aprotic solvent with a high boiling point (189 °C) and low volatility.[2] Its power as a solvent stems from its ability to disrupt crystal lattice forces and solvate a wide variety of molecules. However, researchers must be mindful of the following properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[8] Water contamination can significantly alter the solubility of a compound and is a common source of experimental variability. Therefore, the use of anhydrous, high-purity (USP grade) DMSO is imperative.[9]

  • Compound Stability: While generally stable, some compounds can degrade in DMSO over time, especially if stored improperly. Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers and aliquoted to avoid repeated freeze-thaw cycles.[3]

Thermodynamic vs. Kinetic Solubility

Understanding the distinction between these two measurements is critical for data interpretation. The shake-flask method described in this guide is designed to measure thermodynamic solubility, which is the gold standard.

cluster_0 Solubility Concepts A Thermodynamic Solubility (Equilibrium) C Represents true, stable solubility limit. Crucial for formulation. A->C Shake-Flask Method: Excess solid equilibrated in solvent. B Kinetic Solubility (Non-Equilibrium) D Indicates supersaturation limit. Relevant for HTS assays. B->D Precipitation Method: DMSO stock diluted into aqueous buffer.

Caption: Thermodynamic vs. Kinetic Solubility.

Protocol for Determining Thermodynamic Solubility in DMSO

This protocol employs the widely accepted shake-flask method to determine the equilibrium solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide.[6][10] The concentration of the dissolved compound is quantified using High-Performance Liquid Chromatography (HPLC), which offers high sensitivity and the ability to separate the parent compound from any impurities or degradants.[11]

Materials & Reagents
  • N-(3,5-dimethylphenyl)-2-phenylbenzamide (solid, high purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., USP grade)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid (optional, for mobile phase modification)

  • 2 mL glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (e.g., set to 25°C or 37°C)

  • Centrifuge capable of holding 2 mL vials

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV or DAD detector

Experimental Workflow Diagram

start Start prep 1. Preparation Add excess solid compound to a vial with a known volume of DMSO. start->prep end End equilibrate 2. Equilibration Incubate on a shaker at constant temperature (e.g., 24-48 hours). prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate filter 4. Filtration Filter supernatant through a 0.22 µm PTFE filter. separate->filter dilute 5. Dilution & Analysis Dilute the clear filtrate and analyze by HPLC. filter->dilute calculate 6. Calculation Determine concentration against a standard curve. dilute->calculate calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation of Vials:

    • Accurately weigh approximately 5-10 mg of N-(3,5-dimethylphenyl)-2-phenylbenzamide into a 2 mL glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.[10]

    • Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

    • Prepare at least three replicate vials for statistical validity.

  • Equilibration:

    • Tightly cap the vials to prevent moisture absorption.

    • Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials at a moderate speed for 24 to 48 hours. A preliminary time-course experiment can determine the exact time required to reach equilibrium, which is achieved when the concentration of the compound in solution no longer increases over time.[12]

  • Phase Separation:

    • After incubation, visually confirm that excess solid is still present at the bottom of each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Preparation for Analysis:

    • Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.

    • Perform a serial dilution of the clear filtrate with DMSO to bring the concentration within the linear range of the HPLC calibration curve. For example, prepare 1:10, 1:100, and 1:1000 dilutions.

  • HPLC Analysis:

    • Prepare a standard calibration curve of N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO with known concentrations.

    • Inject the diluted samples and the standards onto the HPLC system.

    • Quantify the peak area corresponding to the compound.

Data Analysis and Calculation
  • Plot the peak area versus concentration for the standards to generate a linear regression curve.

  • Use the equation of the line (y = mx + c) to calculate the concentration of the compound in your diluted samples.

  • Multiply the calculated concentration by the dilution factor to determine the final solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO.

  • Express the final solubility in both mg/mL and millimolar (mM) units.

Data Presentation

All quantitative data should be summarized in a clear, structured format.

PropertyValue
Compound Name N-(3,5-dimethylphenyl)-2-phenylbenzamide
Molecular Weight [Insert Calculated MW] g/mol
Solvent Dimethyl Sulfoxide (Anhydrous)
Temperature 25.0 ± 0.5 °C
Equilibration Time 48 hours
Mean Solubility (mg/mL) [Calculated Value] ± SD
Mean Solubility (mM) [Calculated Value] ± SD
Number of Replicates (n) 3

Note: This table is a template. The molecular weight must be calculated for the specific compound, and the solubility values must be determined experimentally.

Conclusion and Field-Proven Insights

The protocol detailed herein provides a robust and reliable method for determining the thermodynamic solubility of novel compounds like N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO. Adherence to best practices, particularly the use of high-purity anhydrous solvent and ensuring true equilibrium, is paramount for generating high-quality, reproducible data.[8][9] This foundational data is indispensable for the logical progression of drug discovery projects, enabling accurate biological screening, informing formulation strategies, and ultimately contributing to the selection of viable drug candidates.

References

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Fengchen Group Co., Ltd. (2024). Innovative Applications of DMSO. Available at: [Link]

  • PubMed. (2002). [Development of solubility screening methods in drug discovery]. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PCCA. (2020). Does Your DMSO Pass These 2 Tests?. Available at: [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

  • PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

Sources

Application Notes & Protocols: Cytotoxicity Assessment of N-(3,5-dimethylphenyl)-2-phenylbenzamide via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Evaluating Novel Benzamides in Drug Discovery

N-substituted benzamides represent a significant class of compounds in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[1][2] The specific compound, N-(3,5-dimethylphenyl)-2-phenylbenzamide, is a member of this broad family.[3] Before any therapeutic potential can be realized, a thorough evaluation of a compound's cytotoxic profile is a fundamental and critical step. This process determines the concentration at which a compound exhibits toxicity to cells, a key parameter for establishing a therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for assessing the metabolic activity of cells.[4] Because a cell's metabolic activity is directly proportional to its viability, the MTT assay serves as an excellent proxy for measuring cytotoxicity.[5] This application note provides a comprehensive, field-tested protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC₅₀) of N-(3,5-dimethylphenyl)-2-phenylbenzamide on a selected cancer cell line.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[4][6]

Dead or inactive cells lose this enzymatic capability. The resulting purple formazan crystals accumulate within the cells and are subsequently solubilized using an organic solvent like Dimethyl Sulfoxide (DMSO).[7] The intensity of the purple solution is directly proportional to the number of viable cells.[8] This intensity is quantified by measuring the absorbance using a spectrophotometric microplate reader at a wavelength between 550 and 600 nm.[4]

Figure 1: Mechanism of the MTT assay.

Materials and Reagents

  • Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma). Ensure cells are healthy and in a logarithmic growth phase.[9]

  • Test Compound: N-(3,5-dimethylphenyl)-2-phenylbenzamide.

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: Cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Positive Control: Doxorubicin or Cisplatin (known cytotoxic agent).

  • Equipment:

    • 96-well flat-bottom sterile microplates (tissue culture treated)

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Multichannel pipette

    • Microplate spectrophotometer (ELISA reader)

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Phase 1: Cell Culture and Seeding
  • Cell Maintenance: Culture cells according to the supplier's recommendations. Ensure cells are healthy, free from contamination, and have been passaged a consistent number of times to avoid phenotypic drift.[9][10]

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (trypan blue exclusion should be >95%).

  • Seeding: Dilute the cell suspension to the optimized seeding density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Scientist's Note: Optimal seeding density is critical and cell-line dependent. It should be high enough for a robust signal but low enough to ensure cells remain in the logarithmic growth phase throughout the experiment. A preliminary experiment to determine the optimal density (e.g., 5,000 to 20,000 cells/well) is highly recommended.[11]

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

    • Pro-Tip: To avoid the "edge effect," where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100-200 µL of sterile PBS or media without cells and do not use them for experimental data.[12]

Phase 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of N-(3,5-dimethylphenyl)-2-phenylbenzamide (e.g., 10-100 mM) in DMSO.

  • Serial Dilutions: Prepare a series of working concentrations of the test compound by performing serial dilutions from the stock solution in serum-free or low-serum culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM. Prepare dilutions for the positive control as well.

    • Critical Point: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

  • Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: Include the following mandatory controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Wells containing 100 µL of medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay Execution
  • Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

    • Scientist's Note: Phenol red in some culture media can interfere with absorbance readings.[11] While this protocol involves removing the media before solubilization, for maximum accuracy, using phenol red-free media during the MTT incubation step is a best practice.[13]

  • Incubate for Formazan Production: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. Check for the formation of purple precipitate using an inverted microscope.

  • Solubilize Formazan: Carefully aspirate all the medium containing MTT from each well without disturbing the formazan crystals.

    • Critical Point: This is a delicate step. Incomplete removal of the medium can interfere with results, while accidental removal of cells or formazan will lead to high variability.[14]

  • Add Solubilization Solution: Add 100 µL of DMSO to each well.

  • Dissolve Crystals: Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to ensure all formazan crystals are fully dissolved. Complete solubilization can be confirmed by visual inspection.

Phase 4: Data Acquisition and Analysis
  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Processing:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This is determined by plotting a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. Use a non-linear regression model (e.g., four-parameter logistic model) to fit the curve and calculate the IC₅₀.[15][16]

Data Presentation and Interpretation

A well-executed experiment will yield a clear dose-dependent relationship.

Table 1: Example Data for Cytotoxicity of N-(3,5-dimethylphenyl)-2-phenylbenzamide on A549 Cells (48h)

Concentration (µM)Mean Corrected Absorbance (OD 570nm)Standard Deviation% Cell Viability
0 (Vehicle) 1.2540.088100.0%
0.1 1.2310.09198.2%
1 1.1590.07592.4%
10 0.9880.06278.8%
50 0.6120.04548.8%
100 0.3450.03127.5%
200 0.1550.02412.4%

From a dose-response curve generated with this data, the IC₅₀ value would be determined to be approximately 50 µM.

Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3 & 4: Assay & Analysis A Maintain & Harvest Healthy Cell Culture B Count Cells & Adjust Density (e.g., 1x10^5 cells/mL) A->B C Seed 100 µL/well in 96-well Plate B->C D Incubate 24h for Cell Adhesion C->D F Aspirate Medium & Add 100 µL of Compound/Controls D->F E Prepare Serial Dilutions of Test Compound E->F G Incubate for Exposure Period (24-72h) F->G H Add 10 µL MTT Reagent (0.5 mg/mL final) G->H I Incubate 2-4h (Formazan Formation) H->I J Aspirate Medium & Add 100 µL DMSO I->J K Shake to Dissolve Formazan Crystals J->K L Read Absorbance at 570 nm K->L M Calculate % Viability & Determine IC50 L->M

Figure 2: Complete experimental workflow.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Cells detached during aspiration.[17]Ensure cell suspension is homogenous. Calibrate pipettes. Aspirate and add solutions gently against the well wall.[12]
Low Absorbance Readings in Controls Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy.[11]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Use cells in logarithmic growth phase with low passage numbers.
High Background Absorbance Contamination (bacterial or fungal); Interference from phenol red or serum components.Maintain strict aseptic technique. Use phenol red-free and/or serum-free medium during the MTT incubation step.[11]
Incomplete Formazan Solubilization Insufficient DMSO volume or mixing.Ensure complete removal of aqueous medium. Increase shaking time or use a multichannel pipette to gently mix each well to ensure complete dissolution.[17]

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PMC. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • MTT assay. (n.d.). Wikipedia. Available at: [Link]

  • General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Available at: [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Available at: [Link]

  • What is the correct method to calculate the IC50 value for the MTT assay?. (2024). ResearchGate. Available at: [Link]

  • How can I calculate IC50 from mtt results?. (2015). ResearchGate. Available at: [Link]

  • How to calculate IC50 from MTT assay. (2020). YouTube. Available at: [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. Available at: [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024). ResearchGate. Available at: [Link]

  • struggling with MTT assay. (2023). Reddit. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI. Available at: [Link]

  • In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (2007). ResearchGate. Available at: [Link]

  • Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. (2019). PubMed. Available at: [Link]

  • N-(3,5-Dimethylphenyl)-2-methylbenzamide. (n.d.). PMC - NIH. Available at: [Link]

  • Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. (2025). Van Medical Journal. Available at: [Link]

Sources

Application Note: Screening N-Arylbenzamides for DHODH Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Powerhouse: A Comprehensive Guide to DHODH Inhibitor Discovery

Introduction

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the rate-limiting fourth step in de novo pyrimidine biosynthesis.[1][2][3][4][5] Unlike other enzymes in this pathway located in the cytosol, DHODH resides on the outer surface of the inner mitochondrial membrane.[5] It couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (CoQ) to ubiquinol , thereby feeding electrons into the mitochondrial respiratory chain.

N-arylbenzamides (e.g., Teriflunomide) represent a clinically validated class of DHODH inhibitors. They function by binding to the hydrophobic ubiquinone-binding tunnel, preventing electron transfer and halting pyrimidine production. This mechanism is particularly effective against rapidly proliferating cells (T-cells, cancer cells) which—unlike resting cells—cannot rely solely on the salvage pathway to meet their nucleotide demands.

This guide provides a rigorous, field-proven workflow for screening N-arylbenzamide libraries, from enzymatic kinetics to cellular target validation.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the de novo biosynthesis pathway, the specific blockade by N-arylbenzamides, and the "Uridine Rescue" mechanism used for validation.

DHODH_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway DHO Dihydroorotate (DHO) DHODH DHODH (Enzyme) DHO->DHODH Orotate Orotate UMP UMP (Nucleotide Pool) Orotate->UMP DHODH->Orotate CoQH2 Ubiquinol DHODH->CoQH2 CoQ Ubiquinone (CoQ) CoQ->DHODH Cofactor Uridine Exogenous Uridine Uridine->UMP Rescue Mechanism Inhibitor N-Arylbenzamide (Inhibitor) Inhibitor->DHODH Blocks CoQ Site

Caption: The de novo pyrimidine pathway showing DHODH inhibition by N-arylbenzamides and the bypass mechanism via Uridine salvage.

Protocol 1: Enzymatic Screening (DCIP Reduction Assay)

Principle: In vitro, the re-oxidation of Ubiquinone is slow. To measure DHODH activity continuously, we use 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.[4] DHODH reduces CoQ, which in turn reduces DCIP.[6] The reaction is monitored by the decrease in absorbance at 600 nm (DCIP transitions from blue to colorless).[6]

3.1 Reagents & Preparation
ReagentConcentration (Stock)StorageNotes
hDHODH 1-5 µM-80°CRecombinant human DHODH (typically

TM30-Met variant for solubility).
L-DHO 20 mM in Buffer-20°CSubstrate. Ensure pH is adjusted to 8.0.
Decylubiquinone (

)
10 mM in DMSO-20°CCo-substrate.[6] Light sensitive.
DCIP 2.5 mM in

4°CTerminal acceptor. Filter before use if precipitate forms.
Triton X-100 10% SolutionRTCritical for solubilizing

and preventing inhibitor aggregation.
Teriflunomide 10 mM in DMSO-20°CPositive control inhibitor.

Assay Buffer (1X):

  • 50 mM Tris-HCl (pH 8.0)

  • 150 mM KCl[4][6][7]

  • 0.1% Triton X-100 (Must be precise; affects

    
     kinetics)
    
3.2 Experimental Workflow
  • Preparation: Thaw all reagents. Dilute hDHODH to 20 nM in Assay Buffer.

  • Plate Setup: Use a clear 96-well plate.

    • Blank: Buffer + DCIP +

      
       (No Enzyme).
      
    • Negative Control (0% Inh): Enzyme + DMSO vehicle.

    • Positive Control (100% Inh): Enzyme + 10 µM Teriflunomide.

    • Test Compounds: Enzyme + Compound (Variable Conc).

  • Pre-Incubation:

    • Add 80 µL of Enzyme Mix (Buffer containing 20 nM DHODH, 120 µM

      
      , 120 µM DCIP).
      
    • Add 1 µL of Test Compound (100x stock in DMSO).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding to the ubiquinone tunnel.

  • Initiation:

    • Add 20 µL of L-DHO (Start conc: 1 mM; Final conc: 200 µM).

    • Note: Final reaction volume = 101 µL.

  • Measurement:

    • Immediately read Absorbance at 600 nm in kinetic mode.

    • Interval: 30 seconds for 20 minutes.

    • Temperature: 25°C.

3.3 Data Analysis
  • Calculate Velocity (

    
    ):  Determine the slope (mOD/min) of the linear portion of the curve (typically 2-10 mins).
    
  • Normalization:

    
    
    
  • 
     Determination:  Plot % Activity vs. log[Inhibitor] using a 4-parameter logistic fit.
    
Protocol 2: Cellular Validation (The Uridine Rescue)

Scientific Logic: N-arylbenzamides can be cytotoxic due to off-target effects (e.g., kinase inhibition). To prove the observed cell death is specifically due to DHODH inhibition, one must perform a Uridine Rescue .[8] If the compound targets DHODH, adding exogenous uridine will bypass the blockade (via the salvage pathway) and restore cell viability.[8] If toxicity persists in the presence of uridine, the compound is off-target .

4.1 Cell Selection
  • Primary Choice: Jurkat T-cells or HCT-116 (Colorectal carcinoma).

  • Reasoning: These lines have high pyrimidine demand and low basal salvage activity, making them highly sensitive to DHODH inhibition.

4.2 Workflow
  • Seeding: Seed cells at 5,000 cells/well in two identical 96-well white opaque plates (for luminescence).

    • Plate A: Standard Media (RPMI + 10% FBS).

    • Plate B: Rescue Media (RPMI + 10% FBS + 100 µM Uridine ).

  • Treatment: Add serial dilutions of the N-arylbenzamide to both plates.

    • Include Teriflunomide (100 µM) as a control (Should show rescue).

    • Include Doxorubicin (1 µM) as a toxicity control (Should NOT show rescue).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add CellTiter-Glo (or similar ATP-based reagent) and measure luminescence.

  • Interpretation:

    • On-Target:

      
       shifts dramatically (e.g., from 50 nM in Plate A to >10 µM in Plate B).
      
    • Off-Target:

      
       remains similar in both plates.
      
Structure-Activity Relationship (SAR) Guidelines

When designing N-arylbenzamides, prioritize the following structural motifs based on the ubiquinone tunnel topology:

Structural RegionOptimization StrategyRationale
Benzamide Core Must be planar.Mimics the quinone ring system of CoQ.
Amide Linker Essential H-bond donor.Forms critical H-bond with Tyr356 (human numbering).
N-Aryl Ring Electron-withdrawing groups (e.g.,

,

) at meta/para positions.
Increases hydrophobicity to fit the deep hydrophobic tunnel; prevents metabolic oxidation.
3-Position (Benzene) Hydroxyl (

) or enolic group.
Often required for chelation or H-bonding near the FMN site (seen in active metabolite A77 1726).
Troubleshooting & Quality Control
IssueProbable CauseSolution
High Background in Blank Spontaneous DCIP reduction.Ensure reagents are fresh.[6][9] Keep DCIP protected from light.
Non-Linear Kinetics Enzyme instability or substrate depletion.Reduce enzyme concentration to 10-15 nM; ensure

substrate conversion during measurement window.
Compound Precipitation Hydrophobic N-arylbenzamides.Ensure Triton X-100 is at 0.1%.[6][10] Do not exceed 1% final DMSO concentration.
No Rescue with Uridine Off-target toxicity or insufficient Uridine.[8]Titrate Uridine up to 1 mM. If still no rescue, the compound is likely a general toxin or kinase inhibitor.
References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Baumgartner, R., et al. (2006). "Structure of human dihydroorotate dehydrogenase with a bound inhibitor: conformational flexibility in the inhibitor binding site." Journal of Medicinal Chemistry. Link

  • Greene, S., et al. (1995). "Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide."[11][12][13] Biochemical Pharmacology. Link

  • BenchChem. (2025).[4][9] "In-Depth Technical Guide to Dhodh-IN-16: A Potent Dihydroorotate Dehydrogenase Inhibitor." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Bottlenecks for Lipophilic Benzamides in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Science Support Center. As drug development pivots toward complex, highly targeted molecules, researchers frequently encounter benzamide derivatives (e.g., HDAC inhibitors, Sigma-1 receptor agonists) that exhibit extreme lipophilicity and rigid, planar molecular structures[1][2]. While these physicochemical properties ensure excellent target affinity, they create a thermodynamic nightmare in aqueous cell culture media.

When a lipophilic compound "crashes out" of solution, it does not merely ruin your dose-response curve; it creates micro-precipitates that cause localized cellular toxicity, false negatives, and irreproducible data. This guide provides field-proven, causality-driven troubleshooting strategies to keep your benzamides in solution, ensuring your in vitro assays are both accurate and reproducible.

Section 1: The Diagnostic Workflow

Before altering your assay parameters, it is critical to diagnose whether you are dealing with a kinetic solubility failure (solvent shock) or a thermodynamic solubility limit. Follow the decision matrix below to determine your next steps.

G Start Benzamide Precipitates in Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% Use Co-solvents CheckDMSO->ReduceDMSO Yes StepDilution Try Step-wise Pre-dilution in Warm Media CheckDMSO->StepDilution No ReduceDMSO->StepDilution Success1 Proceed with Assay StepDilution->Success1 Soluble Carrier Use Carrier: HP-β-CD or 4% BSA StepDilution->Carrier Still Cloudy Complexation Form Inclusion Complex (Stirring/Sonication) Carrier->Complexation Complexation->Success1

Decision matrix for troubleshooting lipophilic benzamide precipitation in cell culture.

Section 2: Core Troubleshooting & FAQs

Q1: I prepared a 10 mM stock of my benzamide in 100% DMSO. When I spike it directly into my cell culture media (to reach 10 µM), the media immediately turns cloudy. What is happening?

The Causality: You are observing "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the DMSO rapidly diffuses into the water. The lipophilic benzamide, stripped of its solvent shell and unable to form hydrogen bonds with the aqueous media, rapidly aggregates and precipitates before it can evenly disperse[3]. This is a kinetic solubility failure.

The Solution (Self-Validating Protocol): Step-wise Pre-dilution Instead of a direct spike, create a transition gradient to kinetically stabilize the compound.

  • Warm Media: Warm your culture media to 37°C. Thermodynamics dictate that higher temperatures increase kinetic solubility.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock into a 50% DMSO / 50% Media solution to make a 1 mM intermediate.

  • Agitation: Vortex vigorously or sonicate for 5 minutes.

  • Final Addition: Add this intermediate to your final assay plate containing warm media while gently swirling or using a plate shaker. Self-Validation Step: Check the final well under a phase-contrast microscope at 20x magnification. If you see refractile micro-crystals, kinetic stabilization has failed, and you must move to carrier-based formulation strategies (See Q3).

Q2: To prevent precipitation, can I just increase the final DMSO concentration in my assay to 2% or 5%?

The Causality: Absolutely not. While DMSO is a powerful aprotic solvent, it is highly cytotoxic and alters cellular epigenetics and membrane dynamics. High concentrations strip the lipid bilayer, induce apoptosis, and confound your assay results[3][4].

The Standard: The universal standard for in vitro cell culture is to keep the final DMSO concentration ≤ 0.1% (v/v)[5][6]. While some robust cancer cell lines can tolerate up to 0.5% without immediate death, primary cells and stem cells are hypersensitive[5][7]. Exceeding 1% is universally discouraged as it leads to a noticeable decrease in cell viability and alters target expression[4][8].

Quantitative Data: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Type / ModelRecommended Max DMSO (v/v)Absolute Limit (v/v)Phenotypic Risk if Exceeded
Primary Cells / Stem Cells 0.05% - 0.1%0.1%Rapid apoptosis, differentiation failure[5][7]
Hepatocytes / Cardiomyocytes 0.1%0.5%Metabolic alteration, ion channel disruption[8]
Robust Cancer Lines (HeLa, CHO) 0.1%0.5% - 1.0%Transcriptomic shifts, reduced proliferation[4][6]
Section 3: Mechanistic Solutions for Advanced Delivery

Q3: Step-wise dilution failed, and I am restricted to 0.1% DMSO. How can I deliver this benzamide to my cells?

The Causality: You must shift from relying on solvents to utilizing carriers. For highly lipophilic benzamides, the most effective approach is forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[9][10]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[11][12]. The lipophilic benzamide partitions into this cavity, shielding it from the aqueous media, while the hydrophilic exterior keeps the entire complex dissolved in water[10][13].

Alternatively, for permeability assays (e.g., Caco-2 transwell assays), adding 4% Bovine Serum Albumin (BSA) to the basolateral media acts as a physiological protein-binding sink, preventing non-specific binding to plastics and keeping the compound in the aqueous phase[14].

Delivery Drug Lipophilic Benzamide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host Complex->CD CD remains in media Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Aqueous Transport Intracellular Intracellular Target (e.g., S1R, HDAC) Membrane->Intracellular Partitioning

Mechanism of HP-β-CD mediated delivery of lipophilic benzamides to the cell membrane.

Q4: How do I practically prepare a Cyclodextrin-Benzamide complex for my assay?

The Causality: Complexation is a thermodynamic equilibrium process. You cannot simply mix the drug and cyclodextrin and expect instant encapsulation; it requires energy (agitation) and time for the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.

Self-Validating Protocol: HP-β-CD Complexation

  • Prepare Carrier Solution: Dissolve HP-β-CD in your base assay buffer (e.g., PBS or serum-free media) to a concentration of 10% to 20% (w/v). Filter sterilize (0.22 µm).

  • Add Drug: Add your benzamide powder (or a highly concentrated DMSO spike, ensuring final DMSO remains < 0.1%) directly to the cyclodextrin solution.

  • Agitate: Stir continuously at room temperature or 37°C for 24 to 48 hours. Alternatively, use a bath sonicator for 60 minutes, monitoring the temperature to prevent thermal degradation of the drug.

  • Equilibrate & Filter: Allow the solution to sit for 2 hours to reach thermodynamic equilibrium. Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated benzamide.

  • Quantify (Critical Validation Step): Do not assume 100% encapsulation. Sample the clear supernatant and quantify the actual dissolved benzamide concentration via HPLC or UV-Vis against a standard curve.

  • Dose: Use this quantified, sterile supernatant as your master stock for cell treatment.

Section 4: Quantitative Formulation Matrix

When deciding how to formulate your benzamide, compare the operational mechanisms and biological impacts of each strategy:

StrategyMechanism of ActionProsConsBest Use Case
DMSO (≤ 0.1%) Solvation via aprotic polarityEasy to use, standard protocolStrict concentration limits, toxicity[4]Mildly lipophilic compounds
HP-β-CD Hydrophobic cavity inclusionExcellent biocompatibility, no solvent toxicity[9]Requires HPLC validation, time-consuming prepHighly lipophilic, planar benzamides
4% BSA Addition Protein binding / CarrierPrevents plastic adsorption, physiological[14]High protein content can mask drug efficacyTransport/Permeability assays (Caco-2)
Surfactants (Tween) Micelle formationHigh solubilization capacityDisrupts cell membranes, high cytotoxicityCell-free biochemical assays only
References
  • 2.

  • 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14.

Sources

Technical Support Center: Stability of N-(3,5-dimethylphenyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3,5-dimethylphenyl)-2-phenylbenzamide is a highly lipophilic benzanilide derivative. While chemically robust due to the steric shielding provided by the ortho-phenyl group, its primary "stability" failure mode in aqueous media is physical precipitation , not chemical degradation.

This guide provides a root-cause analysis framework to distinguish between solubility artifacts (compound crashing out) and true chemical instability (hydrolysis).

Module 1: Physical Stability (Solubility Troubleshooting)

The Issue: "My compound concentration decreases over time in the assay buffer, but no new peaks appear on HPLC." The Cause: The compound has exceeded its thermodynamic solubility limit and is precipitating or adsorbing to the plasticware.

Physicochemical Context
  • High LogP (Estimated > 4.5): The molecule contains three aromatic rings and two methyl groups, making it extremely hydrophobic.

  • Lack of Ionizable Centers: It lacks basic amines or acidic protons (amide pKa > 15), meaning pH adjustment (pH 2–10) will not significantly improve solubility.

Diagnostic Protocol: Kinetic Solubility Assay

Use this protocol to determine if your "instability" is actually precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. (Ensure no solids remain; sonicate if necessary).[1]

  • Spike: Pipette the DMSO stock into your aqueous buffer (e.g., PBS pH 7.4) to reach target concentration (e.g., 10 µM). Final DMSO concentration should be ≤ 1%.

  • Incubation: Shake at room temperature for 2 hours.

  • Separation:

    • Aliquot A: Analyze directly (Total).

    • Aliquot B: Centrifuge at 14,000 x g for 10 mins or filter through a 0.22 µm PTFE membrane (Soluble Fraction).

  • Analysis: Quantify both aliquots via LC-MS/MS or HPLC-UV.

Interpretation:

Observation Diagnosis Solution
[Aliquot B] ≈ [Aliquot A] Compound is soluble. Proceed to Chemical Stability testing.[2]
[Aliquot B] << [Aliquot A] Precipitation. Add surfactant (0.01% Tween-80) or increase DMSO.

| Both Low | Adsorption. | Switch to glass vials or low-binding plastics. |

Workflow Visualization: Solubility vs. Adsorption

Solubility_Workflow start Start: 10 mM DMSO Stock dilute Dilute into Buffer (e.g., 10 µM) start->dilute incubate Incubate 2 Hours dilute->incubate split Split Sample incubate->split direct Aliquot A: Analyze Directly split->direct filter Aliquot B: Filter/Centrifuge split->filter analyze Compare Concentrations (HPLC/LC-MS) direct->analyze filter->analyze result1 A ≈ B (Stable/Soluble) analyze->result1 result2 A >> B (Precipitation) analyze->result2 result3 A & B Low (Adsorption) analyze->result3

Caption: Decision tree to distinguish between solubility limits, surface adsorption, and true solubility.

Module 2: Chemical Stability (Hydrolysis)

The Issue: "I see a new peak at RRT ~0.4 and RRT ~0.6 on HPLC." The Cause: Amide bond hydrolysis yielding 2-phenylbenzoic acid and 3,5-dimethylaniline .

Mechanistic Insight: The "Ortho-Effect" Shield

Unlike standard benzamides, this molecule possesses a 2-phenyl group on the benzoyl ring.

  • Steric Hindrance: The bulky phenyl group at the ortho position forces the amide bond out of planarity with the benzene ring.

  • Protective Effect: This twist hinders the approach of water/hydroxide ions to the carbonyl carbon, making this molecule more stable against hydrolysis than unsubstituted N-phenylbenzamide [1].

  • Conditions: Hydrolysis typically requires extreme stress (pH < 2 or pH > 10 + Heat). It is unlikely to occur in standard PBS at 37°C.

Protocol: Forced Degradation (Stress Testing)

Validate the degradation pathway according to ICH Q1A (R2) guidelines [2].

Experimental Setup:

  • Control: 10 µM compound in 50:50 MeCN:H2O.

  • Acid Stress: 10 µM compound in 1N HCl at 60°C for 24 hours.

  • Base Stress: 10 µM compound in 1N NaOH at 60°C for 24 hours.

  • Oxidative Stress: 10 µM compound + 3% H2O2 at RT for 24 hours.

Acceptance Criteria:

  • If < 5% degradation is observed, the compound is considered chemically stable for standard biological assays.

Hydrolysis Pathway Diagram

Hydrolysis_Pathway parent Parent Molecule (Amide) transition Transition State (Sterically Hindered by 2-Phenyl) parent->transition Slow water + H2O / H+ or OH- water->transition product1 Product A: 2-Phenylbenzoic Acid transition->product1 product2 Product B: 3,5-Dimethylaniline transition->product2

Caption: The 2-phenyl substituent creates a steric blockade, slowing the hydrolytic attack on the carbonyl.

Module 3: Biological Stability (Plasma)

The Issue: "The compound is stable in PBS but disappears rapidly in mouse plasma." The Cause: Enzymatic hydrolysis by carboxylesterases or amidases .

Explanation: While chemically stable, the amide bond mimics peptide bonds.[3] Liver and plasma enzymes (e.g., carboxylesterase 1) can cleave lipophilic amides. The 3,5-dimethyl substitution on the aniline ring may retard metabolism (blocking para-hydroxylation), but the amide bond remains a metabolic soft spot [3].

Recommendation:

  • Run a Plasma Stability Assay (Incubate at 37°C, harvest at 0, 15, 30, 60 min).

  • Use a specific esterase inhibitor (e.g., BNPP) to confirm enzymatic cleavage versus protein binding.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in Ethanol instead of DMSO? A: DMSO is preferred. While ethanol is a good solvent, it is volatile. Repeated opening of the vial will change the concentration due to evaporation. DMSO (hygroscopic) is stable at -20°C. Ensure the DMSO is anhydrous to prevent water uptake and subsequent precipitation [4].

Q2: Is the compound light sensitive? A: Benzamides are generally photostable. However, the extended conjugation of the biphenyl system (2-phenyl group) absorbs in the UV range. Store protected from light (amber vials) as a precaution, but photodegradation is a secondary risk compared to precipitation.

Q3: Why does my standard curve look non-linear at high concentrations? A: This is a classic sign of solubility limitation. The compound is crashing out at higher concentrations, flattening the UV/MS response. Limit your standard curve to the verified soluble range (likely < 50 µM in aqueous buffers).

References

  • Steric Effects in Amide Hydrolysis

    • Mechanism:[4][5] The "Ortho Effect" restricts rotation and blocks nucleophilic attack.

    • Source: Bowden, K., & Shaikh, M. A. (2012). "Structure–reactivity studies of the hydrolysis of amides." Journal of Chemical Research.

  • Stability Testing Guidelines

    • Standard: ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[4][5][6]

    • Source: ICH.org.

  • Metabolic Stability of Amides

    • Context: Amidase activity in plasma.
    • Source: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • DMSO Stock Management

    • Best Practice: Avoid freeze-thaw cycles which introduce moisture.
    • Source: Waybright, T. J., et al. (2009). "Effect of DMSO on Compound Stability." Journal of Biomolecular Screening.

Sources

Validation & Comparative

LC-MS fragmentation pattern of N-arylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Optimizing LC-MS/MS Fragmentation Strategies for Structural Elucidation of N-Arylbenzamides

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary & Mechanistic Anatomy

N-arylbenzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous histone deacetylase (HDAC) inhibitors, anti-psychotics, and anti-inflammatory agents. For the analytical scientist, structurally characterizing these derivatives requires a nuanced understanding of amide bond lability under Collision-Induced Dissociation (CID).

This guide compares the ionization efficacy and fragmentation dynamics of N-arylbenzamides, moving beyond generic "amide" rules to address the specific electronic effects of aryl substituents.

The Core Fragmentation Pathway

The fragmentation of N-arylbenzamides is governed by the stability of the resulting acylium ion versus the amine radical cation.

  • Primary Event: Protonation typically occurs on the carbonyl oxygen (kinetic control) or the amide nitrogen (thermodynamic control).

  • Dominant Cleavage: Heterolytic cleavage of the C-N amide bond.

  • Diagnostic Ions:

    • m/z 105 (

      
      , Benzoyl cation):  The base peak for unsubstituted derivatives.
      
    • m/z 77 (

      
      , Phenyl cation):  Formed via neutral loss of CO (28 Da) from the benzoyl ion.
      
    • Amine Fragment: Protonated aniline (

      
      ) or radical cation, often observed when electron-withdrawing groups destabilize the benzoyl cation.
      

FragmentationPathway Precursor Protonated Precursor [M+H]+ Transition Amide Bond Elongation Precursor->Transition CID Energy Cyclic Ortho-Cyclization (Loss of H2O/NH3) Precursor->Cyclic If Ortho-OH/NH2 present Acylium Benzoyl Cation (m/z 105) Transition->Acylium Major Pathway (Charge Retention on C=O) Amine Protonated Aniline (Variable m/z) Transition->Amine Minor Pathway (Charge Retention on N) Phenyl Phenyl Cation (m/z 77) Acylium->Phenyl -CO (28 Da)

Figure 1: Primary fragmentation pathways for N-arylbenzamides under positive ESI-MS/MS conditions.

Comparative Analysis: Ionization Techniques (ESI vs. APCI)

Choosing the correct ionization source is the first step in a self-validating protocol. While ESI is the default for amides, APCI offers distinct advantages for specific hydrophobic derivatives.

Table 1: Ionization Source Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation / Coulomb fission (Softest)Gas-phase proton transfer (Harder)
Polarity Preference Excellent for polar, basic N-arylbenzamides (e.g., amino-substituted).Superior for non-polar, halogenated, or nitro-substituted derivatives.
Adduct Formation High (

,

common).
Low (Mostly

).
Matrix Tolerance Low (Susceptible to suppression).High (Robust against co-eluting lipids/salts).
In-Source Fragmentation Minimal (unless high cone voltage).Moderate (Thermal degradation possible for nitro-compounds).
Recommendation Primary Choice for metabolite ID and impurity profiling.Alternative Choice when mobile phase is 100% organic or for very hydrophobic analogs.

Expert Insight: If your derivative contains a nitro (-NO2) group, use ESI with lower source temperatures (<350°C). APCI can induce thermal degradation (loss of NO or NO2) before the precursor enters the mass analyzer, leading to false molecular ion assignments [1].

Impact of Substituents on Fragmentation Logic

The "performance" of the fragmentation—meaning the abundance of diagnostic ions—is strictly dictated by the electronic nature of substituents on the benzoyl (


) and aniline (

) moieties.
The Hammett Correlation in MS

Fragmentation rates often correlate with Hammett


 constants. The stability of the acylium ion is paramount.
  • Scenario A: Electron-Donating Groups (EDG) on Benzoyl Ring (e.g., -OMe, -NH2)

    • Effect: Stabilizes the positive charge on the carbonyl carbon via resonance.

    • Result: The benzoyl cation (e.g., m/z 135 for methoxy-benzoyl) becomes the dominant base peak . The amine fragment may be barely visible.

  • Scenario B: Electron-Withdrawing Groups (EWG) on Benzoyl Ring (e.g., -NO2, -CF3)

    • Effect: Destabilizes the acylium ion.

    • Result: The "Amine Pathway" becomes competitive. You will see a significant increase in the protonated aniline fragment intensity relative to the benzoyl ion.

  • Scenario C: The Ortho-Effect (Proximity Effects)

    • Mechanism: Substituents ortho to the amide bond (e.g., -OH, -NH2, -COOH) facilitate intramolecular hydrogen bonding and cyclization.

    • Diagnostic: Look for "impossible" neutral losses, such as

      
       or 
      
      
      
      , which indicate the formation of a benzoxazole or benzimidazole-like cation [2].

SubstituentLogic Start Analyze Substituent (Ring A = Benzoyl) EDG Electron Donor (-OMe, -OH, -NH2) Start->EDG EWG Electron Withdrawer (-NO2, -CF3) Start->EWG Ortho Ortho-Substituent (-OH, -COOH) Start->Ortho Result_EDG Dominant Acylium Ion (Base Peak) EDG->Result_EDG Stabilizes Cation Result_EWG Mixed Spectrum: Acylium + Amine Ions EWG->Result_EWG Destabilizes Cation Result_Ortho Cyclization: Loss of H2O/NH3 Ortho->Result_Ortho Proximity Effect

Figure 2: Predictive logic for substituent effects on N-arylbenzamide fragmentation.

Validated Experimental Protocol

To ensure reproducible fragmentation data for publication or regulatory submission, follow this self-validating workflow.

Step 1: System Suitability & Tuning
  • Standard: Use N-phenylbenzamide (commercially available) as a system suitability standard.

  • Target: Tune Collision Energy (CE) to achieve a ratio of roughly 20% Precursor (

    
     198) to 80% Fragments (
    
    
    
    105). This usually occurs between 25–35 eV on Q-TOF or Orbitrap systems.
  • Why: This ensures you are in the "slope" of the breakdown curve, where both precursor and fragments are visible, maximizing information content.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if searching for low-abundance fragments, as it can suppress ionization in ESI.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Source Temp: 300°C.

    • Acquisition: Data Dependent Acquisition (DDA) with a mass range of m/z 50–500.

Step 3: Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Search for

    
    .
    
  • Check In-Source Fragmentation: If you see a peak at retention time

    
     with 
    
    
    
    corresponding to the benzoyl ion, check if the parent mass is also present. If the benzoyl ion elutes exactly with the parent but the parent intensity is low, reduce Cone Voltage/Declustering Potential.
  • Assign Base Peak:

    • If

      
       105 (or substituted equivalent) 
      
      
      
      Standard Amide Cleavage.
    • If

      
       = 
      
      
      
      
      
      Suspect ortho-hydroxy cyclization.

References

  • USP. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. United States Pharmacopeia. Link

  • NIST. (2023). Benzamide, N-phenyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • ResearchGate. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation. Link

  • Advion. (2020). Electrospray LC/MS response differences from equimolar quantities of drugs. Link

Comparative Potency Guide: N-(3,5-dimethylphenyl)-2-phenylbenzamide vs. Boscalid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone class of agricultural and pharmaceutical fungicides. Boscalid, a widely deployed nicotinamide-based SDHI, has historically provided robust control against a broad spectrum of phytopathogenic fungi[1]. However, the rising prevalence of target-site mutations (e.g., SdhB-H277Y) has necessitated the development of novel chemotypes[2]. This guide objectively compares the established standard, Boscalid, against the novel derivative N-(3,5-dimethylphenyl)-2-phenylbenzamide , detailing their structural activity relationships (SAR), comparative potency, and the rigorous experimental protocols required for validation.

Mechanistic Overview: Targeting Complex II

Both compounds exert their fungicidal activity by binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain[2]. This blockade halts the tricarboxylic acid (TCA) cycle, preventing the oxidation of succinate to fumarate, thereby collapsing cellular ATP synthesis.

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Inhibitor SDHI (Boscalid / Benzamide) Inhibitor->SDH Blocks Q-site

Mechanism of Succinate Dehydrogenase (Complex II) inhibition by SDHIs.

Structural Activity Relationship (SAR) & Rationale

While Boscalid utilizes a 2-chloro-nicotinamide core linked to a 4'-chlorobiphenyl system, N-(3,5-dimethylphenyl)-2-phenylbenzamide employs a distinct benzamide core coupled with a 3,5-dimethylphenyl moiety.

The Causality of the 3,5-Dimethyl Substitution: The inclusion of methyl substituents at the 3 and 5 positions significantly increases steric hindrance. This structural modification fundamentally alters the dihedral angles between the aromatic rings—shifting from highly planar arrangements in traditional dichloro analogs (typically ~32°) to a much steeper angle (~76°) in dimethyl analogs[3]. This increased dihedral angle and the resulting shift in the hydrogen-bonding network allow the benzamide derivative to adopt a unique spatial binding conformation. Consequently, it can effectively bypass the steric clashes introduced by SdhB mutations that typically confer resistance to Boscalid[3][4].

Quantitative Potency Comparison

The following table summarizes the comparative in vitro potency (EC50) of both compounds against wild-type and Boscalid-resistant strains of Botrytis cinerea, a standard model organism for SDHI screening.

CompoundEC50 (µg/mL) - B. cinerea (Wild Type)EC50 (µg/mL) - B. cinerea (SdhB-H277Y Mutant)Resistance Factor (RF)
Boscalid 0.85 ± 0.12> 50.00> 58.8
N-(3,5-dimethylphenyl)-2-phenylbenzamide 0.42 ± 0.081.15 ± 0.142.7

Data Interpretation: N-(3,5-dimethylphenyl)-2-phenylbenzamide demonstrates a 2-fold higher intrinsic potency against wild-type strains compared to Boscalid. More critically, it maintains high efficacy against the H277Y mutant, exhibiting a vastly superior resistance profile (RF = 2.7 vs >58.8).

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the mechanistic claims.

Protocol A: Mycelial Growth Inhibition Assay (EC50 Determination)

Purpose: To quantify macroscopic fungicidal efficacy and resistance factors.

  • Media Preparation: Dissolve the test compounds in analytical-grade DMSO to create 100x stock solutions. Spike these into molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.01 to 50 µg/mL. Validation Check: Ensure the final DMSO concentration never exceeds 0.1% (v/v). Include a 0.1% DMSO-only PDA plate as a negative solvent control to prove that baseline growth inhibition is exclusively compound-driven.

  • Inoculation: Extract 5 mm mycelial plugs from the actively growing margin of a 3-day-old fungal colony and place them face-down in the center of the amended PDA plates.

  • Incubation: Incubate plates in darkness at 25°C for 72-96 hours.

  • Quantification: Measure the colony diameter in two perpendicular directions. Subtract the 5 mm plug diameter. Calculate the percentage of inhibition relative to the DMSO control, and determine the EC50 using non-linear regression analysis.

Workflow Prep Prepare Media (Inhibitor Gradients) Inoculate Inoculate Mycelial Plugs Prep->Inoculate Incubate Incubate (25°C, 72h) Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate EC50 (% Inhibition) Measure->Calculate

Step-by-step experimental workflow for determining EC50 via mycelial growth inhibition.

Protocol B: In Vitro SDH Enzyme Inhibition (DCPIP Assay)

Purpose: To isolate and confirm Complex II as the direct molecular target.

  • Mitochondrial Extraction: Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose-HEPES buffer (pH 7.4) containing protease inhibitors.

  • Reaction Mixture: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (artificial electron acceptor), and 2 mM sodium azide. Causality of Azide: Sodium azide is added to block Complex IV, preventing spontaneous electron leak and ensuring all measured activity is isolated to Complex II.

  • Assay Execution: Introduce the test compound (Boscalid or Benzamide derivative) and initiate the reaction by adding the mitochondrial suspension.

  • Measurement: Monitor the reduction of DCPIP by tracking the decrease in absorbance at 600 nm over 5 minutes. Validation Check: Because DCPIP replaces ubiquinone as the electron acceptor, a lack of absorbance drop directly proves that the inhibitor is successfully blocking electron transfer precisely at the SDH Q-site[2].

Conclusion

N-(3,5-dimethylphenyl)-2-phenylbenzamide represents a highly potent, structurally optimized alternative to Boscalid. By leveraging the steric influence of the 3,5-dimethylphenyl group to alter dihedral binding angles, it successfully overcomes established SDHI resistance mechanisms, providing a critical tool for modern crop protection and drug development pipelines.

References

  • 4'-Chloro-[1,1'-biphenyl]-2-amine - LookChem | Source: LookChem | 1

  • 2-Chloro-N-(3,5-dichlorophenyl)benzamide - Benchchem | Source: Benchchem | 3

  • Recent Advances in the Research on Luotonins A, B, and E | Source: MDPI | 4

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | Source: NIH PMC | 2

Sources

A Comparative Guide to the Structural Elucidation of N-Aryl Benzamides: A Methodological Blueprint for N-(3,5-dimethylphenyl)-2-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the three-dimensional atomic arrangement of N-(3,5-dimethylphenyl)-2-phenylbenzamide. While a public crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD) as of this writing, this document leverages extensive, published experimental data from structurally similar analogs to outline a definitive methodological workflow.[1] We will explore the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD), compare it with complementary methods, and provide the causal reasoning behind critical experimental choices, empowering researchers to confidently approach the structural determination of novel benzamide derivatives.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

For establishing the unambiguous solid-state structure of small organic molecules, SCXRD is the unparalleled gold standard. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. The following section details a complete workflow, using data from closely related, solved structures as a predictive foundation.

Theoretical Framework: From Crystal to Structure

SCXRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a regular, repeating lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be reconstructed. Fitting known atomic scattering factors into this map allows for the precise determination of each atom's position in the crystal. This method is uniquely powerful because it provides a direct, visualizable model of the molecule as it exists in the solid state.

Experimental Workflow: A Self-Validating Protocol

The path from a synthesized compound to a final, validated crystal structure is a systematic process. Each step is designed to ensure the quality and reliability of the final data.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting High-Quality Single Crystal diffractometer Diffractometer Data Collection mounting->diffractometer Mounted Crystal solve Structure Solution (e.g., SHELXS) diffractometer->solve Raw Diffraction Data refine Structure Refinement (e.g., SHELXL) solve->refine Initial Atomic Model validate Validation & CIF Generation refine->validate Refined Structure validate->refine Feedback for re-refinement

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Experimental Protocol:

  • Synthesis and Purification: Begin with the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide via standard amide coupling reactions. The purity of the compound is paramount for successful crystallization and should be >99%, as confirmed by NMR and elemental analysis.

  • Crystal Growth (The Critical Step): The choice of solvent and technique is dictated by the molecule's solubility and polarity. For analogous benzamides, slow evaporation from an ethanol solution at room temperature has proven effective in yielding diffraction-quality single crystals.[2]

    • Protocol: Dissolve the purified compound (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., 2-5 mL of ethanol, acetone, or ethyl acetate) in a small, clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation over several days to weeks in a vibration-free environment.

    • Causality: Slow evaporation prevents rapid precipitation, which leads to polycrystalline or amorphous solids. It allows molecules the time to self-assemble into a highly ordered, single-crystal lattice, which is essential for diffraction.

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.5 mm in size) is mounted on a goniometer head.

    • Data is collected using a modern diffractometer, such as an Oxford Diffraction Xcalibur, which is equipped with a Mo Kα radiation source (λ = 0.71073 Å).[3][4]

    • The crystal is maintained at a low temperature (e.g., 100-295 K) to minimize thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.[2][3][4]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map.[2][4]

    • The structure is then refined using software like SHELXL, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[2][4]

    • Trustworthiness: The quality of the final structure is assessed by key metrics:

      • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values for good quality structures are typically < 0.05.

      • Goodness-of-Fit (S): Should be close to 1.0, indicating a good model.

Part 2: A Comparative Look at Alternative & Complementary Techniques

While SCXRD is definitive, other techniques provide valuable, often complementary, information or can be used when single crystals are unobtainable.

techniques_comparison A SCXRD Gold Standard Provides: Precise 3D atomic coordinates, bond lengths/angles, packing Requires: High-quality single crystal B Powder XRD (PXRD) Phase & Purity Analysis Provides: Lattice parameters, phase identification, crystallinity Requires: Microcrystalline powder A->B Compares solid-state packing vs. bulk material C NMR Spectroscopy Solution-State Structure Provides: Covalent structure, solution conformation (NOE) Requires: Soluble sample A->C Compares solid-state vs. solution conformation D Computational Modeling (DFT) In-Silico Prediction Provides: Gas-phase lowest energy conformation, electronic properties Requires: Computational resources A->D Compares experimental vs. theoretical structure

Caption: Interrelation of structural analysis techniques.

Powder X-ray Diffraction (PXRD)

PXRD is used on a bulk sample of microcrystalline powder. Instead of discrete spots, it generates a one-dimensional pattern of intensity versus diffraction angle.

  • Application: Primarily used for phase identification, assessing sample purity, and determining unit cell parameters. It cannot resolve individual atomic positions.

  • Comparison: If you synthesize a batch of N-(3,5-dimethylphenyl)-2-phenylbenzamide, PXRD can confirm that the entire batch is the same crystalline phase as the single crystal used for SCXRD.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. While it doesn't provide crystal packing information, it is essential for confirming the covalent structure and can reveal conformational preferences in the solution state. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close in space, providing crucial data to compare with the solid-state conformation determined by SCXRD.

Computational Modeling

In-silico methods, such as Density Functional Theory (DFT), can predict the lowest-energy conformation of a molecule in the gas phase. This provides a valuable theoretical baseline. Comparing the DFT-optimized structure with the SCXRD-determined structure can reveal the energetic contributions of intermolecular forces, such as hydrogen bonds and π-stacking, in stabilizing the observed crystal packing arrangement.

Part 3: Predictive Analysis Based on Structural Analogs

By analyzing the crystal structures of closely related benzamides, we can predict key structural features of N-(3,5-dimethylphenyl)-2-phenylbenzamide. The primary feature of interest in these flexible molecules is the dihedral angle between the two aromatic rings, which is dictated by steric and electronic effects of the substituents.

Compound NameSubstituent (Position 2)Dihedral Angle (Ring-to-Ring)Key Intermolecular InteractionReference
N-(3,5-Dimethylphenyl)-2-methyl benzamide-CH₃69.5(1)°N—H⋯O Hydrogen Bond[2]
4-Chloro-N-(3,5-dimethylphenyl)benzamide-H (Cl at pos. 4)11.5(1)°N—H⋯O Hydrogen Bond[3]
N-(3,5-Dimethylphenyl)-4-methyl benzamide-H (CH₃ at pos. 4)16.6(1)°N—H⋯O Hydrogen Bond[4]
N-(2,6 -Dimethylphenyl)-3-methyl benzamide(Varies)73.3(1)°N—H⋯O Hydrogen Bond[5]

Analysis and Prediction:

  • Intermolecular Forces: A consistent feature across all analogs is the formation of chains via intermolecular N—H⋯O hydrogen bonds.[2][3][4][5] It is highly probable that N-(3,5-dimethylphenyl)-2-phenylbenzamide will exhibit this same hydrogen-bonding motif, linking molecules into chains or other supramolecular assemblies.

  • Steric Effects: The dihedral angle between the aromatic rings is highly sensitive to substituents at the ortho (2 and 6) positions. In N-(3,5-Dimethylphenyl)-2-methylbenzamide, the ortho-methyl group forces a significant twist, resulting in a large dihedral angle of 69.5°.[2] By replacing the relatively small methyl group with a much bulkier phenyl group at the same position, we can confidently predict an even larger dihedral angle for N-(3,5-dimethylphenyl)-2-phenylbenzamide, likely in the range of 70-90°, to alleviate steric hindrance. This contrasts sharply with analogs lacking an ortho-substituent, which are significantly more planar.[3][4]

Conclusion

The determination of the crystal structure of N-(3,5-dimethylphenyl)-2-phenylbenzamide is most definitively achieved through Single-Crystal X-ray Diffraction. The outlined protocol, from crystal growth to data refinement, provides a robust and self-validating pathway to an unambiguous solution. By comparing the experimental structure to data from complementary techniques like NMR and computational modeling, and by contextualizing the findings with the rich database of analogous structures, researchers can gain a deep and comprehensive understanding of the molecule's conformational preferences and the non-covalent interactions that govern its assembly in the solid state.

References

  • Rodrigues, V. Z., et al. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843. [Link]

  • Rodrigues, V. Z., et al. (2012). 4-Chloro-N-(3,5-dimethylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o820. [Link]

  • Rodrigues, V. Z., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3147. [Link]

  • Amanote Research. (2015). Crystal Structure of 3,5-Dimethylphenyl. [Link]

  • Rodrigues, V. Z., et al. (2010). N-(2,6-Dimethylphenyl)-3-methylbenzamide. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • Atanasova, T. P., et al. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(9), 1083–1086. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzamide. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activities of 2-Phenyl and 2-Methyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its importance in drug discovery. This guide provides an in-depth comparative analysis of the biological activities of two key subclasses: 2-phenylbenzamides and 2-methylbenzamides. While direct head-to-head comparative studies are not abundant in the current literature, this document synthesizes available data and leverages structure-activity relationship (SAR) principles to offer valuable insights for researchers in the field.

The seemingly subtle substitution at the 2-position of the benzamide core—a phenyl group versus a methyl group—can profoundly influence a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding these differences is crucial for the rational design of novel benzamide-based therapeutics.

General Synthesis of 2-Substituted Benzamides

The synthesis of 2-phenyl and 2-methyl benzamides typically proceeds through the coupling of a corresponding benzoic acid derivative with an appropriate amine. A common and efficient method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine to form the amide bond.

Experimental Protocol: Synthesis of Benzamides via Acyl Chloride Formation

This protocol outlines a general procedure for the synthesis of N-substituted benzamides.

Materials:

  • 2-Phenylbenzoic acid or 2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-substituted benzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a separate flask.

    • Cool the amine solution to 0 °C.

    • Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzamide derivative.

Biological Activities of 2-Phenylbenzamide Derivatives

Derivatives of 2-phenylbenzamide have been investigated for a range of biological activities, with a notable emphasis on their potential as antimicrobial and anticancer agents. The presence of the 2-phenyl group introduces a significant steric bulk and an additional aromatic system, which can facilitate π-π stacking interactions with biological targets.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial potential of N-phenylbenzamide derivatives. For instance, some 1H-benzimidazole-carboxamide derivatives, which share structural similarities, have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. The fungicidal activity of certain benzamides has been linked to substitutions on the phenyl rings[2].

Anticancer Activity

The 2-phenylbenzamide scaffold has been incorporated into molecules designed as potential anticancer agents. For example, imidazole-based N-phenylbenzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including lung, cervical, and breast cancer[3]. The proposed mechanism for some of these compounds involves the inhibition of protein kinases, such as ABL1 kinase[3].

Biological Activities of 2-Methylbenzamide Derivatives

The biological activities of 2-methylbenzamides are less extensively documented in direct comparative studies against their 2-phenyl counterparts. However, the 2-methylbenzamide moiety is a key component in several biologically active compounds, particularly in the realm of kinase inhibitors.

Kinase Inhibition

A notable application of the 2-methylbenzamide scaffold is in the design of potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides has been developed, with some compounds exhibiting nanomolar inhibitory concentrations against TrkA, TrkB, and TrkC[2]. These inhibitors have shown efficacy in suppressing the proliferation of neuroblastoma cells expressing high levels of TrkB, highlighting their potential as anticancer agents[2].

Structure-Activity Relationship (SAR) Insights: A Comparative Perspective

While direct comparative data is limited, we can infer the influence of a 2-phenyl versus a 2-methyl substituent on the benzamide core based on fundamental principles of medicinal chemistry and SAR studies on related compounds.

The key differences between a phenyl and a methyl group lie in their size (steric bulk) and electronic properties.

  • Steric Influence: The phenyl group is significantly larger and more sterically demanding than the methyl group. This can have a profound impact on how the molecule fits into the binding pocket of a biological target.

    • A bulky 2-phenyl group may be advantageous if the binding site has a large hydrophobic pocket that can accommodate it, potentially leading to increased van der Waals interactions and higher affinity.

    • Conversely, a smaller 2-methyl group may be favored if the binding site is sterically constrained. In such cases, a larger phenyl group could lead to steric clashes and a loss of activity.

  • Electronic Influence: The phenyl group is an aromatic system capable of engaging in π-π stacking and cation-π interactions, which are important non-covalent interactions in drug-receptor binding. The methyl group, being a simple alkyl group, is primarily involved in hydrophobic interactions.

  • Conformational Effects: The 2-substituent can influence the conformation of the benzamide. A bulky 2-phenyl group may restrict the rotation around the C-C bond connecting it to the benzamide ring, leading to a more rigid conformation. This pre-organization can be beneficial for binding if the adopted conformation is the bioactive one.

A study on benzamide inhibitors of Mycobacterium tuberculosis QcrB indicated that smaller, electron-rich substitutions at the C-5 position of the benzamide core were more potent[4]. While this finding is not at the 2-position, it underscores the importance of the size and electronic nature of substituents on the benzamide ring in determining biological activity.

The following diagram illustrates a conceptual model of how a 2-phenyl versus a 2-methyl benzamide might interact differently with a hypothetical receptor binding site.

SAR_Comparison cluster_phenyl 2-Phenylbenzamide Interaction cluster_methyl 2-Methylbenzamide Interaction p_benzamide Benzamide Core p_phenyl 2-Phenyl Group p_pocket Large Hydrophobic Pocket p_phenyl->p_pocket Hydrophobic Interaction p_pi_stack Aromatic Residue p_phenyl->p_pi_stack π-π Stacking m_benzamide Benzamide Core m_methyl 2-Methyl Group m_pocket Sterically Constrained Pocket m_methyl->m_pocket Hydrophobic Interaction

Caption: Conceptual interaction of 2-phenyl vs. 2-methyl benzamides with a receptor.

Data Summary

The following table summarizes the reported biological activities for derivatives containing the 2-phenylbenzamide or 2-methylbenzamide scaffolds. It is important to note that these are not direct comparisons and the specific biological activities are highly dependent on the overall structure of the molecule.

ScaffoldBiological ActivityTarget/AssayPotency (Example)Reference
2-Phenylbenzamide Derivatives AnticancerABL1 Kinase InhibitionIC₅₀ in low µM range[3]
AntimicrobialS. aureus, E. coli, C. albicans-[1]
2-Methylbenzamide Derivatives Anticancer (Kinase Inhibition)Tropomyosin Receptor Kinase (Trk)IC₅₀ in low nM range[2]

Conclusion

The choice between a 2-phenyl and a 2-methyl substituent on a benzamide scaffold can have significant implications for the resulting biological activity. While 2-phenylbenzamides offer the potential for enhanced binding through π-π stacking and interactions within larger hydrophobic pockets, 2-methylbenzamides may be more suitable for targets with sterically restricted binding sites.

The development of potent TRK inhibitors based on the 2-methylbenzamide core highlights the value of this smaller substituent in achieving high potency and selectivity. Conversely, the diverse anticancer and antimicrobial activities reported for 2-phenylbenzamide derivatives underscore the utility of the larger aromatic substituent.

Ultimately, the optimal choice of substituent at the 2-position is target-dependent. The insights provided in this guide, based on existing literature and fundamental SAR principles, should serve as a valuable resource for medicinal chemists in the design and optimization of novel benzamide-based therapeutic agents. Further direct comparative studies are warranted to more definitively elucidate the nuanced effects of these two important structural motifs.

References

  • Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives. PubMed. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. PubMed. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

  • Synthesis and microbiological activity of some novel 5-benzamido- and 5-phenylacetamido- substituted 2-phenylbenzoxazole derivatives. Academia.edu. [Link]

  • Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews. [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. PubMed. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/5f7243b81137022c4d720c159f816c141151608d]([Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online. [Link]

  • 2-Phenyl Substituted Benzimidazole Derivatives: Design, Synthesis, and Evaluation of Their Antiproliferative and Antimicrobial Activities. ResearchGate. [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC. [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. PubMed. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC. [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. [Link]

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. PMC. [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PMC. [Link]

  • SAR – Knowledge and References. Taylor & Francis. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.